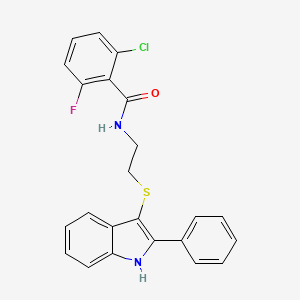

![molecular formula C24H23N3O5 B2932204 N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872862-21-0](/img/structure/B2932204.png)

N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

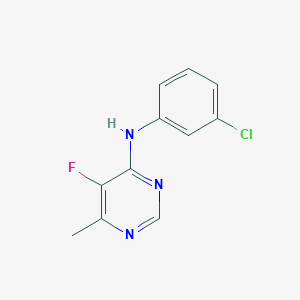

The compound is part of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Synthesis Analysis

The compound was synthesized via a Pd-catalyzed C-N cross-coupling . The routes used for the synthesis of the indole-based molecules are depicted in Scheme 1 .Molecular Structure Analysis

The molecular structure of the compound is available as a 2D Mol file . All spectra including the 2D correlation NMR spectra are available within the Electronic Supplementary Information .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(1,3-Benzodioxol-5-yl)-2-butanone, are available . It has a density of 1.2±0.1 g/cm3, boiling point of 291.2±9.0 °C at 760 mmHg, and a flash point of 120.7±5.1 °C .Aplicaciones Científicas De Investigación

New Salt and Solvate Synthesis

The invention of new salt forms of compounds, including those structurally related to N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide, plays a significant role in pharmaceutical compositions. These new forms can enhance the therapeutic efficacy and stability of the compounds in medical treatments (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).

Synthesis of Biologically Active Derivatives

The development of N-substituted derivatives, through innovative synthetic pathways, has shown significant biological activities. This includes the potential inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase, crucial in the management of diseases like Alzheimer's (H. Khalid et al., 2014).

Antimicrobial Nano-Materials

Research into N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives has unveiled their antimicrobial properties against pathogenic bacteria and Candida species. These findings could lead to new treatments for infections resistant to current antibiotics (B. Mokhtari, K. Pourabdollah, 2013).

Oxidative Reactions and Synthesis

Compounds like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, derived from similar chemical frameworks, showcase the oxidative capabilities in various chemical reactions. This highlights the role of such compounds in synthetic chemistry and potential industrial applications (M. Mercadante, C. Kelly, J. Bobbitt, Leon J. Tilley, N. Leadbeater, 2013).

Antitumor Activity

The exploration of thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, bearing a similar structural core, indicates significant antitumor activities. These studies provide a foundation for the development of new cancer therapies, showcasing the compound's potential in inhibiting tumor growth (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).

Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for this compound is not available, it’s worth noting that synthetic cathinones have been reported to cause a number of stimulant-like adverse effects . Also, it should be noted that for both substances the margin of safety is less than one, indicating that the risk of neurotoxicity is not negligible .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c28-22(26-10-4-1-5-11-26)14-27-13-18(17-6-2-3-7-19(17)27)23(29)24(30)25-16-8-9-20-21(12-16)32-15-31-20/h2-3,6-9,12-13H,1,4-5,10-11,14-15H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXHGUJDINDSEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

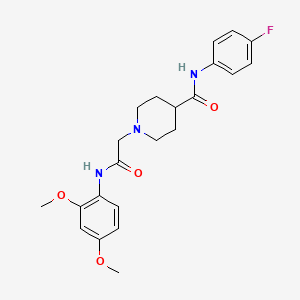

![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)

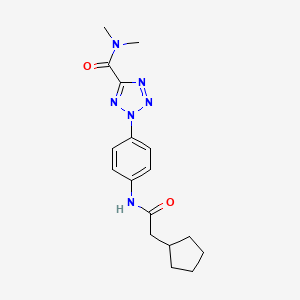

![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2932124.png)

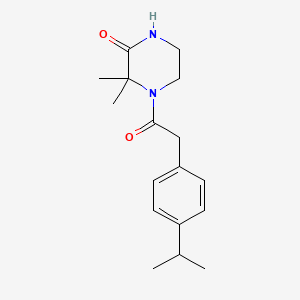

![2-phenyl-7,8,9,10-tetrahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-6(4H)-one](/img/structure/B2932126.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2932128.png)

![Methyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2932134.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2932137.png)

![3-(2-methoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2932138.png)

![2-(Tert-butylsulfonyl)-2-[2-(3-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B2932140.png)

![1-Cyclohexyl-1-ethyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2932142.png)